molecular formula C9H20O B1619408 2-Ethylheptan-1-ol CAS No. 817-60-7

2-Ethylheptan-1-ol

Cat. No.: B1619408
CAS No.: 817-60-7
M. Wt: 144.25 g/mol
InChI Key: QNJAZNNWHWYOEO-UHFFFAOYSA-N
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Description

2-Ethylheptan-1-ol is an organic compound with the molecular formula C9H20O. It is a colorless liquid with a mild odor and is used in various industrial applications. The compound is also known as 1-heptanol, 2-ethyl- and has a molecular weight of 144.2545 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylheptan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of 2-ethylheptanoic acid . Another method includes the aldol condensation of butyraldehyde followed by hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced via the high-pressure hydroformylation of propylene, followed by hydrogenation. This process involves the use of catalysts such as cobalt or rhodium complexes .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethylheptan-1-ol involves its interaction with various molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for enzymes such as lipases, which catalyze the transesterification process. The compound’s hydroxyl group (-OH) plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison: 2-Ethylheptan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 2-Ethylhexanol, it has a longer carbon chain, resulting in different boiling and melting points. Its reactivity and applications also differ due to the position of the ethyl group on the heptanol chain .

Properties

IUPAC Name

2-ethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-7-9(4-2)8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJAZNNWHWYOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002132
Record name 2-Ethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-60-7
Record name 2-Ethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylheptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEPTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI3S690F5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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